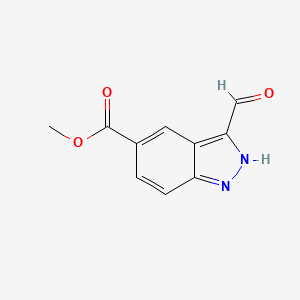

Methyl 3-formyl-1H-indazole-5-carboxylate

Overview

Description

“Methyl 3-formyl-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 797804-50-3 . It has a molecular weight of 204.19 and its molecular formula is C10H8N2O3 .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes “Methyl 3-formyl-1H-indazole-5-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-5-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-5-carboxylate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

“Methyl 3-formyl-1H-indazole-5-carboxylate” is used in the synthesis of heterocyclic compounds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Anti-Inflammatory Applications

Indazole derivatives have shown anti-inflammatory activity . A novel indazolane derivative demonstrated anti-inflammatory activity similar to that of phenylbutazone .

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been used as antihypertensive agents . This is due to the indazole structural motif present in several recently marketed drugs .

Anticancer Applications

Indazole derivatives have also been used in anticancer research . The indazole structural motif is present in several anticancer drugs .

Antidepressant Applications

Indazole-containing heterocyclic compounds have been used as antidepressant agents . The indazole structural motif is present in several recently marketed antidepressant drugs .

Antibacterial Applications

“Methyl 3-formyl-1H-indazole-5-carboxylate” has been used as a reactant for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents .

Antitumor Applications

“Methyl 3-formyl-1H-indazole-5-carboxylate” has been used as a reactant for the preparation of indolecarboxamide derivatives as antitumor agents .

Inhibitors of BACE-1

“Methyl 3-formyl-1H-indazole-5-carboxylate” has been used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 3-formyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .

Mode of Action

It is known that indazole derivatives can bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the target kinases .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-formyl-1H-indazole-5-carboxylate are likely to be those involving the target kinases. The inhibition, regulation, and/or modulation of these kinases can affect various cellular processes and pathways, leading to changes in cell behavior .

Result of Action

The result of the action of Methyl 3-formyl-1H-indazole-5-carboxylate would depend on its specific targets and the pathways it affects. Given its potential role in inhibiting, regulating, and/or modulating kinases, it could potentially have effects on cell behavior and could be involved in the treatment of diseases such as cancer .

Action Environment

The action of Methyl 3-formyl-1H-indazole-5-carboxylate can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . These factors could influence the compound’s stability, its ability to reach its target sites, and its overall efficacy.

properties

IUPAC Name |

methyl 3-formyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650581 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-1H-indazole-5-carboxylate | |

CAS RN |

797804-50-3 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

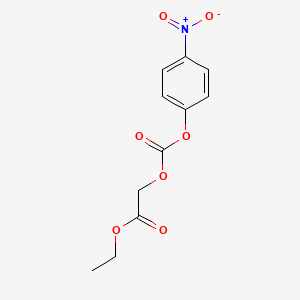

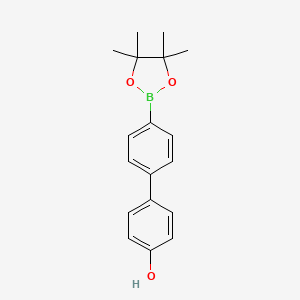

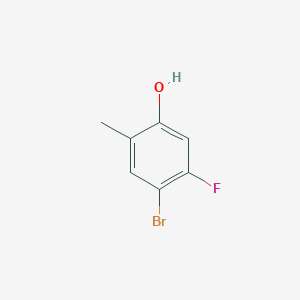

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

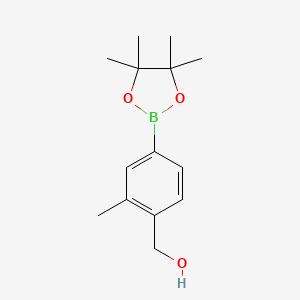

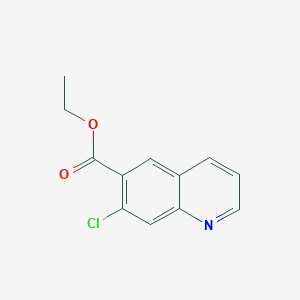

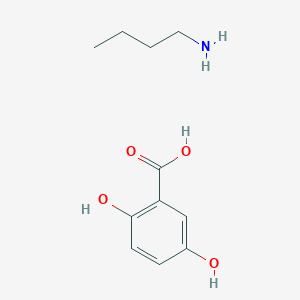

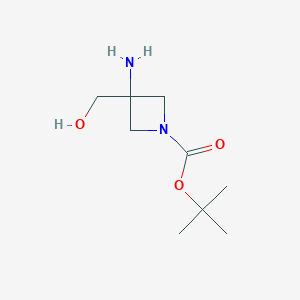

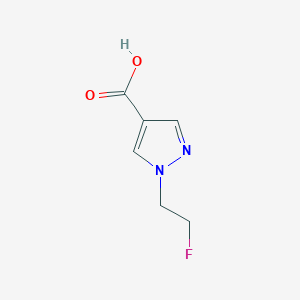

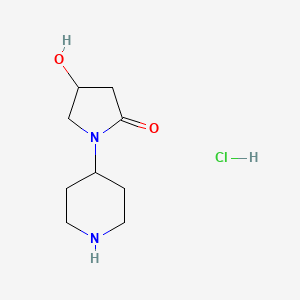

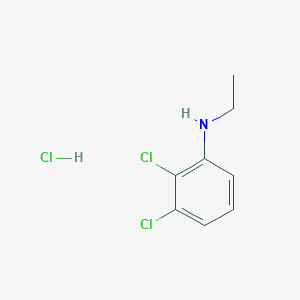

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1532872.png)

![[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B1532874.png)

![tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate](/img/structure/B1532883.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1532890.png)